molecular formula C25H40O4 B14257439 Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 206763-09-9

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14257439
CAS No.: 206763-09-9
M. Wt: 404.6 g/mol
InChI Key: VPDDQCXWJMAIAY-UHFFFAOYSA-N
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Description

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C25H40O4 It is an ester derivative of caffeic acid, where the hexadecyl group is attached to the carboxyl group of the acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of caffeic acid with hexadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other consumer products due to its beneficial properties.

Mechanism of Action

The mechanism of action of Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress and inflammation. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar antioxidant and anti-inflammatory properties.

    Ethyl 3,4-Dihydroxycinnamate: An ester of caffeic acid with ethyl alcohol, used in similar applications.

    Gamma-Oryzanol: A mixture of ferulic acid esters with antioxidant properties.

Uniqueness

Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain esters. This long chain can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and increasing its potential for use in various industrial and medical applications.

Properties

CAS No.

206763-09-9

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-25(28)19-17-22-16-18-23(26)24(27)21-22/h16-19,21,26-27H,2-15,20H2,1H3

InChI Key

VPDDQCXWJMAIAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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